(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide, commonly known as MZ1, is a heterobifunctional small molecule classified as a proteolysis targeting chimera (PROTAC) []. This designation signifies its role in selectively inducing the degradation of target proteins within cells [].
Synthesis Analysis
The synthesis of MZ1 is achieved by tethering the pan-BET bromodomain inhibitor JQ1 to a ligand for the E3 ubiquitin ligase von Hippel-Lindau (VHL) via a chemical linker []. While the exact details of the synthesis procedure are not explicitly elaborated upon in the provided papers, the key aspect lies in the strategic linking of the two functional units to form the heterobifunctional MZ1 molecule.
Molecular Structure Analysis
MZ1 is composed of three key structural elements []:
Chemical Linker: This linker physically connects the E3 ligand component to the target protein ligand, playing a crucial role in PROTAC potency, permeability, and stability. The linker design in MZ1 is critical for its selective degradation activity against BRD4 [].
Mechanism of Action
MZ1 functions by hijacking the cell's ubiquitin-proteasome system (UPS) to selectively degrade the target protein BRD4 [, ]. The mechanism can be broken down into the following steps:
Ternary Complex Formation: MZ1 simultaneously binds to VHL and BRD4, forming a ternary complex []. The formation of this complex is crucial for MZ1's activity and selectivity []. This interaction induces specific protein-protein interactions between VHL and BRD4, contributing to the selective recognition and degradation of BRD4 [].
The unique feature of MZ1 lies in its selective degradation of BRD4 over other BET proteins (BRD2 and BRD3) despite similar binding affinities to the bromodomains [, ]. This selectivity is attributed to the specific interactions within the ternary complex and the subsequent ubiquitination process.
Applications
Investigating BRD4 function: MZ1's selective degradation of BRD4 makes it a valuable tool for studying the specific functions of BRD4 compared to other BET proteins []. This selectivity allows researchers to dissect the individual contributions of BRD4 to cellular processes and disease pathogenesis.
Cancer research: MZ1 has demonstrated anti-cancer effects in various cancer cell lines, including acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), and triple-negative breast cancer (TNBC) [, , , , ].
Inflammatory disease research: The silencing of BRD4 by compounds like MZ1 has shown potential in treating chronic obstructive pulmonary disease (COPD) and atherosclerosis [], highlighting its potential in inflammatory diseases.
Future Directions
Optimizing pharmacokinetic properties: Further research could focus on enhancing the aqueous solubility, stability, cell permeability, and overall pharmacokinetic profiles of MZ1 to improve its therapeutic potential [].
Understanding the role of linker plasticity: Investigating the impact of linker flexibility on ternary complex formation and PROTAC efficacy could help design more effective degraders [].
Related Compounds
JQ1
Compound Description: JQ1 is a thieno-triazolo-1,4-diazepine-based small molecule that acts as a potent, selective, and cell-permeable inhibitor of the BET (bromodomain and extra-terminal domain) family of proteins, including BRD2, BRD3, BRD4, and BRDT []. JQ1 binds competitively to the acetyl-lysine recognition motif of BET bromodomains, disrupting their interaction with acetylated histones and thereby interfering with the transcription of various genes involved in cell growth, proliferation, and differentiation []. JQ1 has shown promising anti-tumor activity in preclinical models of various cancers, including hematological malignancies, solid tumors, and NUT midline carcinoma.
Relevance: JQ1 serves as the starting point for the development of MZ1, acting as the BET bromodomain-binding moiety []. MZ1 incorporates the core structure of JQ1 and links it to a von Hippel-Lindau (VHL) E3 ligase ligand via a chemical linker, creating a proteolysis-targeting chimera (PROTAC) that induces selective degradation of BRD4 []. This targeted protein degradation approach aims to overcome limitations of conventional BET inhibitors like JQ1, such as the requirement for high target occupancy and the potential for drug resistance.
dBET1
Compound Description: dBET1 is a heterobifunctional PROTAC molecule comprising a BET inhibitor linked to a cereblon E3 ligase ligand []. This compound effectively induces the degradation of BET proteins, including BRD2, BRD3, and BRD4, by hijacking the ubiquitin-proteasome system [].
ARV-825
Compound Description: ARV-825 is a PROTAC that targets BET proteins for degradation, similar to MZ1 []. It demonstrates potent anti-cancer activity, particularly in models of acute myeloid leukemia (AML) []. Notably, ARV-825 exhibits superior efficacy in inhibiting c-MYC expression and downstream signaling compared to traditional BET inhibitors like JQ1 [].
Relevance: ARV-825 and MZ1 exemplify the successful application of PROTAC technology in developing potent BET degraders [, ]. While both compounds induce BRD4 degradation, ARV-825 demonstrates a more pronounced effect on c-MYC inhibition compared to MZ1 []. This difference in downstream effects highlights the potential for PROTACs with distinct structural features and E3 ligase recruitment profiles to achieve varying degrees of target protein degradation and downstream signaling modulation.
ARV-771
Compound Description: ARV-771 is a PROTAC designed to degrade the androgen receptor (AR) []. It displays significant anti-tumor activity in preclinical models of castration-resistant prostate cancer (CRPC), effectively inducing apoptosis in CRPC cells [].
Relevance: While ARV-771 targets a different protein (AR), it exemplifies the broad applicability of PROTAC technology for inducing the degradation of diverse therapeutic targets []. Similar to MZ1's development for BRD4, ARV-771 showcases the potential of PROTACs in overcoming limitations of traditional small molecule inhibitors, particularly in targeting previously intractable proteins like AR.
cisMZ1
Compound Description: cisMZ1 is the inactive epimer of MZ1 []. While it retains the same chemical composition as MZ1, the spatial arrangement of its functional groups differs, resulting in a loss of BRD4 degradation activity [].
Relevance: cisMZ1 serves as a critical negative control in studies investigating MZ1's mechanism of action []. The lack of activity observed with cisMZ1 confirms that the observed BRD4 degradation is a specific consequence of MZ1's unique stereochemistry and its ability to form a functional ternary complex with BRD4 and VHL [].
OTX015 (Birabresib)
Compound Description: OTX015, also known as birabresib, is a small-molecule inhibitor of BET proteins, specifically targeting BRD2, BRD3, and BRD4 [, ]. It competes with acetylated histones for binding to the bromodomains of BET proteins, thereby disrupting their transcriptional activity.
Relevance: OTX015 serves as a comparator to MZ1 in evaluating the therapeutic potential of BET degradation versus BET inhibition []. While both compounds target BET proteins, MZ1 exhibits greater potency and a more profound cytotoxic effect in ABC DLBCL cell lines compared to OTX015 []. This difference in efficacy underscores the potential advantages of PROTAC-mediated protein degradation over traditional occupancy-based inhibition.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Muraglitazar is a member of 1,3-oxazoles. Muraglitazar (Bristol-Myers Squibb/Merck) is a new agent under investigation for the treatment of patients with type 2 diabetes. It belongs to a novel class of drugs that target the peroxisome proliferator-activated receptors, both alpha and gamma subtypes. In addition to improvements in blood glucose and hemoglobin A1c (HbA1c), muraglitazar treatment is associated with a substantial reduction in triglycerides (TGs), an increase in HDL-C, and a modest decrease in LDL-C levels. Muraglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist, with hypoglycemic activity. Muraglitazar causes an increase in HDL-C levels, and a decrease in total cholesterol, apolipoprotein B, triglycerides and HbA1c. This agent is associated with an increased risk of adverse cardiovascular events and heart failure.
Mupirocin is an alpha,beta-unsaturated ester resulting from the formal condensation of the alcoholic hydroxy group of 9-hydroxynonanoic acid with the carboxy group of (2E)-4-[(2S)-tetrahydro-2H-pyran-2-yl]-3-methylbut-2-enoic acid in which the tetrahydropyranyl ring is substituted at positions 3 and 4 by hydroxy groups and at position 5 by a {(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl}methyl group. Originally isolated from the Gram-negative bacterium Pseudomonas fluorescens, it is used as a topical antibiotic for the treatment of Gram-positive bacterial infections. It has a role as a bacterial metabolite, an antibacterial drug and a protein synthesis inhibitor. It is a monocarboxylic acid, a member of oxanes, an epoxide, a secondary alcohol, a triol and an alpha,beta-unsaturated carboxylic ester. It is a conjugate acid of a mupirocin(1-). Mupirocin, formerly termed pseudomonic acid A, is a novel antibacterial agent with a unique chemical structure and mode of action apart from other antibiotic agents. Produced by fermentation using the organism Pseudomonas fluorescens, mupirocin is a naturally-occurring antibiotic that displays a broad-specturm activity against many gram-positive bacteria and certain gram-negative bacteria in vitro. It primarily works by inhibiting bacterial protein synthesis. Due to its unique mode of action of inhibiting the activity of bacterial isoleucyl-tRNA synthetase, mupirocin does not demonstrate cross-resistance with other classes of antimicrobial agents, giving it a therapeutic advantage. It is available in topical formulations only due to extensive systemic metabolism and is used in the treatment of impetigo caused by Staphylococcus aureus and Streptococcus pyogenes and traumatic skin lesions due to secondary skin infections caused by S. aureus and S. pyogenes. There is also some clinical evidence that suggests the potential role of mupirocin in eradicating nasal carriage of Staphylococci when administered intranasally. Mupirocin is commonly marketed under the brand name Bactroban. Mupirocin is a RNA Synthetase Inhibitor Antibacterial. The mechanism of action of mupirocin is as a RNA Synthetase Inhibitor. Mupirocin is a natural product found in Pseudomonas fluorescens with data available. Mupirocin is a natural crotonic acid derivative extracted from Pseudomonas fluorescens. Mupirocin inhibits bacterial protein synthesis by specific reversible binding to bacterial isoleucyl tRNA synthase. With excellent activity against gram-positive staphylococci and streptococci, it is primarily used for treatment of primary and secondary skin disorders, nasal infections, and wound healing. (NCI04) A topically used antibiotic from a strain of Pseudomonas fluorescens. It has shown excellent activity against gram-positive staphylococci and streptococci. The antibiotic is used primarily for the treatment of primary and secondary skin disorders, nasal infections, and wound healing.
Muramyl Dipeptide is a naturally occurring component of bacterial cell walls that has the capacity to activate macrophages. Peptidoglycan immunoadjuvant originally isolated from bacterial cell wall fragments; also acts as pyrogen and may cause arthritis; stimulates both humoral and cellular immunity.
Mureletecan is a water-soluble prodrug, consisting of camptothecin covalently linked to polymeric backbone methacryloylglycynamide, with potential antineoplastic activity. After entering tumor cells, the active moiety camptothecin is slowly released from mureletecan via hydrolysis of the ester linkage. Camptothecin, an alkaloid isolated from the Chinese tree Camptotheca acuminata, binds to and stabilizes the topoisomerase I-DNA covalent complex. This inhibits the religation of topoisomerase I-mediated single-stranded DNA breaks and produces potentially lethal double-stranded DNA breaks when encountered by the DNA replication machinery, resulting in the inhibition of DNA replication and apoptosis. Compared to camtpothecin, this prodrug formulation increases camptothecin drug delivery to the tumor site while reducing systemic toxicity. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus)
Muscimol (Agarin, Pantherine) is the major psychoactive alkaloid present in many mushrooms of the Amanita genus. Unlike psilocybin, a tryptamine, muscimol is a potent, selective agonist of the GABAA receptor. Amanita muscaria contains two main active ingredients, Ibotenic acid and its derivative Muscimol. Muscimol is the product of the decarboxylation or drying of ibotenic acid and it is thought that muscimol is as much as ten times more potent than ibotenic acid. (L1142)
Active ketone of musk. Inhibits cellular oxidative stress and apoptosis. Shows protective effect in ischemia-reperfusion injury to myocytes in vitro. Neuroprotective in vivo. Crosses the blood-brain barrier. (±)-Muscone is an odoriferous constituent of musk, a glandular secretion originally collected from the male musk deer, that has found use both in the composition of perfumes and in traditional Chinese medicine practices. (±)-Muscone has been shown to exhibit anti-inflammatory effects by reducing the expression of proinflammatory cytokines both in vitro and in vivo. In a model of vertebral end-plate degeneration, 25 µM (±)-muscone was shown to reverse IL-1β-induced upregulation of IL-1β, TNF-α, cyclooxygenase 2, inducible nitric oxide synthase, matrix metalloproteinase 13, aggrecanase 2, and nitric oxide. It has also been reported to be both cardioprotective and neuroprotective during conditions of ischemia and to promote proliferation and differentiation of neural stem cells. 3-Methylcyclopentadecanone, also known as (+/-)-muscone or exaltone, belongs to the class of organic compounds known as cyclic ketones. These are organic compounds containing a ketone that is conjugated to a cyclic moiety. 3-Methylcyclopentadecanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-methylcyclopentadecanone is primarily located in the membrane (predicted from logP). 3-Methylcyclopentadecanone has a sweet, animal, and fatty taste.
Muscarine chloride is a toxic alkaloid found in Amanita muscaria (fly fungus) and other fungi of the Inocybe species. It is the first parasympathomimetic substance ever studied and causes profound parasympathetic activation that may end in convulsions and death. The specific antidote is atropine.